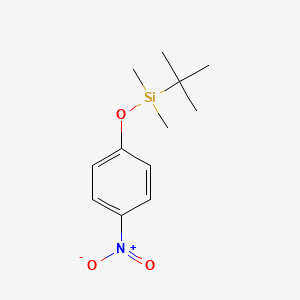

tert-Butyldimethyl(4-nitrophenoxy)silane

Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry is a broad field that studies compounds containing carbon-silicon bonds. Tert-Butyldimethyl(4-nitrophenoxy)silane belongs to a specific class of organosilicon compounds known as silyl (B83357) ethers, which are characterized by a silicon atom bonded to an alkoxy or aryloxy group. These compounds are a subset of organosiloxanes, which feature the C-Si-O chemical motif. nih.gov Silyl ethers, in general, are widely recognized as versatile protecting groups for alcohols and phenols in multi-step organic synthesis due to their stability under various reaction conditions and the relative ease of their cleavage when desired. nih.gov

The tert-butyldimethylsilyl (TBDMS) group, in particular, is a common protecting group due to its steric bulk, which confers a moderate degree of stability. The presence of the electron-withdrawing nitro group on the aromatic ring of this compound influences the reactivity of the silicon-oxygen bond, making it a subject of interest for studying reaction mechanisms and developing new synthetic transformations. The investigation into enzymatic methods for the formation and cleavage of the Si-O bond in such compounds is a part of the broader effort to enhance the sustainability of silicon chemistry by moving away from harsh chemical conditions that can produce undesirable byproducts. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 117635-44-6 lookchem.com |

| Molecular Formula | C₁₂H₁₉NO₃Si lookchem.com |

| Molecular Weight | 253.373 g/mol lookchem.com |

| Appearance | Yellow solid or oil nih.govresearchgate.netuwa.edu.au |

Significance in Advanced Synthetic Methodologies

The primary significance of this compound in advanced synthetic methodologies lies in its application as a chromogenic substrate for monitoring enzymatic reactions. nih.govresearchgate.net The cleavage of the silyl ether bond in this molecule results in the release of the 4-nitrophenoxide anion, which is a highly colored species. This property allows for the continuous spectrophotometric monitoring of enzyme activity, making it a valuable tool in biocatalysis research. researchgate.net

Specifically, this compound has been employed to quantify the hydrolytic activity of silicatein-α, an enzyme isolated from marine sponges that catalyzes the hydrolysis and condensation of silyl ethers. nih.govresearchgate.netmdpi.com By measuring the rate of formation of the 4-nitrophenoxide anion, researchers can determine key kinetic parameters of the enzyme, such as the Michaelis-Menten constants. nih.govmdpi.com However, it has been noted that this compound can exhibit a high rate of background hydrolysis in the absence of an enzyme, which can complicate the analysis of the net enzymatic reaction rate. nih.govmdpi.com

Beyond its use in bioassays, the reactivity of this compound makes it a useful intermediate in organic synthesis. For instance, the nitro group can be chemically reduced to an amine, providing a route to functionalized aniline (B41778) derivatives. whiterose.ac.uk A general synthesis of this compound involves the reaction of 4-nitrophenol (B140041) with a silylating agent like tert-butyldimethylsilyl amine or tert-butyldimethylsilyl chloride. lookchem.comuwa.edu.au

Table 2: Synthetic Preparation of this compound

| Reactants | Reagents/Conditions | Product |

|---|---|---|

| 4-Nitrophenol, tert-Butyldimethylsilyl amine | Room temperature, 30 minutes | This compound uwa.edu.au |

| 4-Nitrophenol, tert-Butyldimethylsilyl chloride | - | This compound lookchem.com |

Overview of Current Research Trajectories

Current research involving this compound and related compounds is largely focused on the development of improved biocatalytic systems and assays. Recognizing the limitations of this compound, such as its high background hydrolysis rate, researchers are designing and synthesizing new chromogenic silyl ether substrates. nih.govresearchgate.net For example, studies have shown that derivatives like tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane (B8207926) can offer a better signal-to-noise ratio in enzymatic assays with silicatein, providing more accurate kinetic data. nih.govresearchgate.netmdpi.com

The overarching goal of this research is to create a toolkit of tailored spectrophotometric substrates that can be matched to the specific binding affinities and catalytic activities of different enzymes. mdpi.com This will not only improve the accuracy of biocatalytic assays but also facilitate the discovery and engineering of novel enzymes for applications in organosilicon chemistry. researchgate.net Furthermore, the exploration of enzymatic pathways for silyl ether transformations contributes to the broader field of green chemistry by providing more environmentally benign alternatives to traditional synthetic methods. nih.gov The use of this compound as a starting material in the synthesis of novel chemotherapeutic agents has also been explored. whiterose.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-dimethyl-(4-nitrophenoxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPYYGDGBSMJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Tert Butyldimethyl 4 Nitrophenoxy Silane

Established Synthetic Protocols

The primary and most well-established method for synthesizing tert-Butyldimethyl(4-nitrophenoxy)silane involves the direct silylation of 4-nitrophenol (B140041). This approach is favored for its straightforward nature and the ready availability of the starting materials.

Phenol (B47542) Silylation Strategies Employing tert-Butyldimethylchlorosilane

The most common and extensively documented method for the synthesis of this compound is the reaction of 4-nitrophenol with tert-butyldimethylchlorosilane (TBDMSCl). In a typical procedure, 4-nitrophenol is dissolved in a suitable solvent, and then TBDMSCl is added in the presence of a base. The reaction proceeds via a nucleophilic attack of the phenoxide ion on the silicon atom of the TBDMSCl, leading to the formation of the desired silyl (B83357) ether and a chloride salt.

A representative laboratory-scale synthesis involves dissolving 4-nitrophenol in N,N-dimethylformamide (DMF), followed by the addition of imidazole (B134444) and TBDMSCl. The mixture is then stirred at a controlled temperature to ensure the completion of the reaction. The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through a standard workup procedure, which usually involves extraction and purification by column chromatography to yield the final product.

Role of Ancillary Reagents and Catalysts (e.g., Imidazole, Triethylamine) in Silylation Reactions

Ancillary reagents, particularly bases, play a crucial role in the silylation of phenols. The most commonly employed bases are imidazole and triethylamine (B128534), each contributing to the reaction in distinct ways. acs.org

Imidazole is often the preferred reagent in the silylation of alcohols and phenols with TBDMSCl. It is believed to act as a nucleophilic catalyst. The reaction is thought to proceed via the formation of a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. acs.org This intermediate is then readily attacked by the hydroxyl group of the phenol. Additionally, imidazole acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the product.

Triethylamine , a non-nucleophilic hindered amine, primarily functions as a proton scavenger. It neutralizes the HCl produced during the reaction, preventing it from protonating the starting phenol or the product and thus deactivating them. While effective in this role, it is generally considered a less potent catalyst for the silylation reaction itself compared to imidazole. acs.org In some protocols, a combination of imidazole as a catalyst and triethylamine as a stoichiometric base is used to optimize the reaction rate and yield.

| Ancillary Reagent | Function | Typical Reaction Conditions |

| Imidazole | Nucleophilic catalyst and acid scavenger | Often used in slight excess with TBDMSCl in DMF at room temperature to 50°C. |

| Triethylamine | Acid scavenger | Used in stoichiometric amounts with TBDMSCl in various aprotic solvents. |

Novel Synthetic Approaches and Derivatizations of the Nitrophenoxy Silyl Ether Core

While the direct silylation of 4-nitrophenol remains the most common synthetic route, research into novel approaches and the further functionalization of the resulting silyl ether core continues to be an area of interest. These efforts are aimed at expanding the synthetic utility of this class of compounds.

One potential derivatization of this compound is the reduction of the nitro group to an amine. This transformation would yield 4-(tert-butyldimethylsilyloxy)aniline, a valuable intermediate for the synthesis of various pharmaceuticals and materials. The reduction can be achieved using a variety of reducing agents, such as catalytic hydrogenation with palladium on carbon, or chemical reducing agents like tin(II) chloride. The presence of the silyl ether protecting group is generally compatible with these reduction conditions.

Another area of exploration involves the nucleophilic aromatic substitution on the electron-deficient nitro-activated aromatic ring. The presence of the nitro group facilitates the attack of nucleophiles on the aromatic ring, potentially allowing for the introduction of other functional groups. Furthermore, the silyl ether moiety itself can be a site for further reactions, such as cleavage under specific conditions to regenerate the phenol, or transformation into other functional groups.

Reaction Optimization and Process Control in this compound Synthesis

The optimization of the synthesis of this compound is crucial for achieving high yields and purity, particularly for industrial applications. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and reaction duration.

Influence of Solvent Systems

The choice of solvent can significantly impact the rate and outcome of the silylation reaction. Polar aprotic solvents are generally favored for their ability to dissolve the starting materials and facilitate the reaction.

| Solvent System | Polarity | Observations |

| N,N-Dimethylformamide (DMF) | High | Often the solvent of choice due to its high polarity and ability to dissolve a wide range of substrates, including 4-nitrophenol and imidazole. |

| Acetonitrile (MeCN) | Moderate | A suitable alternative to DMF, offering good solubility for the reactants and ease of removal due to its lower boiling point. |

| Tetrahydrofuran (THF) | Moderate | Another viable option, although the solubility of 4-nitrophenol may be lower compared to DMF, potentially requiring longer reaction times or higher temperatures. |

| Dichloromethane (DCM) | Low | Can be used, but the reaction may be slower due to the lower polarity and reduced solubility of the starting phenol. |

Effects of Temperature and Reaction Duration

The temperature and duration of the reaction are interdependent parameters that must be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of byproducts.

| Temperature (°C) | Reaction Duration (hours) | Expected Outcome |

| 25 (Room Temperature) | 12-24 | Generally provides good yields with minimal side reactions, although longer reaction times may be necessary for complete conversion. |

| 50 | 4-8 | Increased temperature accelerates the reaction rate, leading to shorter reaction times. This is a common condition for ensuring the reaction goes to completion. |

| > 80 | 1-4 | While significantly increasing the reaction rate, higher temperatures can also promote side reactions and the degradation of the product, potentially leading to lower isolated yields. |

Purification and Isolation Techniques for Research-Scale Production

The successful synthesis of this compound necessitates effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of method is often dictated by the scale of the reaction, the nature of the impurities, and the desired final purity of the product. For research-scale production, common techniques include column chromatography, crystallization, and liquid-liquid extraction.

Column Chromatography:

Flash column chromatography is a widely employed method for the purification of silyl ethers, including derivatives of 4-nitrophenol. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). The polarity of the eluent system is critical for achieving good separation. For compounds of moderate polarity like this compound, a mixture of a non-polar solvent (such as hexane) and a more polar solvent (like ethyl acetate) is commonly used.

In the purification of analogous silyl ethers, specific eluent systems have been documented to be effective. For instance, in the purification of 4-methoxyphenoxy-tert-butyldimethylsilyl ether, a close structural analogue, flash column chromatography on silica gel with an eluent of 5% ethyl acetate (B1210297) in hexane (B92381) has been successfully utilized. wiley-vch.de The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired product. ukessays.com For some silyl ether syntheses, purification may be as simple as removing the catalyst and solvent, while for others, more rigorous methods like reverse-phase column chromatography may be necessary. organic-chemistry.org

Interactive Data Table: Chromatographic Purification of Related Silyl Ethers

| Compound | Stationary Phase | Eluent System | Reference |

| 4-Methoxyphenoxy-tert-butyldimethylsilyl ether | Silica Gel (SiO2) | 5% Ethyl Acetate in Hexane | wiley-vch.de |

| tert-Butyldimethyl(2-oxiranylmethylphenoxy)silane | Silica Gel (SiO2) | 5% Ethyl Acetate in Hexane | wiley-vch.de |

| 4-Aminophenol (product from 4-nitrophenol reduction) | Silica Gel (SiO2) | Hexane:Ethyl Acetate (1:2) | nih.gov |

Crystallization:

Crystallization is another powerful technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals of high purity, while impurities remain in the solution.

For the precursor, 4-nitrophenol, recrystallization has been shown to be an effective method to achieve high purity. ukessays.com In one documented procedure, crude 4-nitrophenol was purified by recrystallization from diluted hydrochloric acid. stuba.sk While specific conditions for the recrystallization of this compound are not extensively detailed in the provided literature, general methods for obtaining crystalline materials include melt recrystallization, slow cooling of a saturated solution, and vapor diffusion. google.com The choice of solvent is crucial and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Liquid-Liquid Extraction:

Liquid-liquid extraction is a fundamental workup procedure used to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Following the synthesis of this compound, an extraction is often performed to remove water-soluble impurities.

The reaction mixture is typically diluted with an organic solvent, such as diethyl ether or dichloromethane, and then washed with water or a saturated aqueous solution of sodium chloride (brine). organic-chemistry.orgnih.gov The organic layer, containing the product, is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove residual water. nih.gov The purified product is then obtained by evaporating the solvent, often using a rotary evaporator. nih.gov

Reactivity Studies and Chemical Transformations of Tert Butyldimethyl 4 Nitrophenoxy Silane

Hydrolytic Cleavage Mechanisms of the Si-O Bond

The silicon-oxygen (Si-O) bond in tert-butyldimethyl(4-nitrophenoxy)silane is susceptible to cleavage through hydrolysis, a process that can be significantly influenced by the presence of biocatalysts or changes in the chemical environment. The study of its hydrolysis is facilitated by the release of the 4-nitrophenolate (B89219) anion, a chromogenic species that allows for convenient spectrophotometric monitoring of the reaction progress. pnas.org

Enzymatic Hydrolysis Facilitated by Silicateins

Silicateins, enzymes found in marine sponges, are known to catalyze the hydrolysis and condensation of silyl (B83357) ethers. nih.gov The hydrolytic activity of silicateins, particularly the α-isoform (Silα), has been quantified using this compound as a model substrate. The enzymatic reaction involves the cleavage of the Si-O bond, releasing tert-butyldimethylsilanol and the 4-nitrophenolate ion. pnas.org

Detailed kinetic analyses have been performed to determine the Michaelis-Menten parameters for this biocatalytic process. These studies provide insight into the efficiency and affinity of the enzyme for the silyl ether substrate. The assays are typically conducted at a pH of 8.5, which represents a balance between maintaining high enzyme activity and minimizing the background, uncatalyzed hydrolysis rate. pnas.org

| Enzyme | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

|---|---|---|---|

| TF-Silα | 23 ± 5 | 1.1 ± 0.1 | 0.048 |

| Silα | 110 ± 30 | 2.1 ± 0.4 | 0.019 |

Table 1. Michaelis-Menten kinetic parameters for the hydrolysis of this compound catalyzed by recombinant silicateins. Assays were performed in a solution containing 5% v/v 1,4-dioxane, 50 mM Tris, and 100 mM NaCl at pH 8.5. pnas.org

Uncatalyzed Hydrolysis in Aqueous Environments and Background Rates

In the absence of a catalyst, this compound exhibits a notable susceptibility to hydrolysis in aqueous environments. pnas.org This background reaction rate is a critical factor in enzymatic assays, as it can interfere with the accurate measurement of biocatalytic activity. nih.govmdpi.com The rate of this non-enzymatic hydrolysis is significantly dependent on the pH of the solution, with higher pH values leading to an increased rate of cleavage. mdpi.com

The uncatalyzed hydrolysis proceeds, like the enzymatic version, via the cleavage of the Si-O bond to release the 4-nitrophenolate anion. While specific rate constants for the uncatalyzed reaction under various conditions are not always detailed, its rate is appreciable and must be subtracted from the observed rate in enzymatic assays to determine the true catalytic contribution. researchgate.net For instance, in kinetic studies of silicatein, control experiments without the enzyme are always performed to quantify this background hydrolysis. pnas.org

| Condition | Relative Initial Rate (Absorbance Units/min) | Ratio (Enzymatic/Uncatalyzed) |

|---|---|---|

| Uncatalyzed (Background) | ~0.0005 | ~4.5 |

| Silicatein-α Catalyzed | ~0.00225 |

Table 2. Comparison of initial hydrolysis rates for this compound with and without silicatein-α catalysis at pH 8.5. Rates are estimated from graphical data presented in scientific literature. pnas.org

Impact of Substituent Effects on Hydrolysis Kinetics and Stability

The stability of the Si-O bond and the kinetics of its hydrolysis can be significantly altered by the introduction of substituents on the phenoxy ring. This is a key consideration in the design of chromogenic substrates for enzymatic assays, where the goal is often to maximize the ratio of the enzymatic rate to the background hydrolysis rate. nih.gov

Research has shown that adding a methyl group to the 2-position of the 4-nitrophenoxy ring, creating tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane (B8207926), has a notable impact on its reactivity. This substitution leads to a lower absolute rate of both enzymatic and uncatalyzed hydrolysis. The effect is attributed to a combination of the mildly electron-donating nature of the methyl group and potential steric hindrance at the reaction center. mdpi.com However, the reduction in the uncatalyzed rate is more pronounced, leading to an improved signal-to-noise ratio in enzymatic assays.

| Substrate | Ratio of Enzymatic to Uncatalyzed Rate |

|---|---|

| This compound | Lower |

| tert-Butyldimethyl(2-methyl-4-nitrophenoxy)silane | 6.2 |

Table 3. Comparison of the ratio of enzymatic to uncatalyzed hydrolysis rates for this compound and its 2-methyl substituted analog. mdpi.com

Silyl Ether De-protection Strategies

The tert-butyldimethylsilyl (TBS) group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability and the availability of selective de-protection methods. nih.gov The cleavage of the Si-O bond in aryl silyl ethers like this compound can be achieved under various conditions, most commonly using fluoride ions or acid catalysis.

Fluoride-Mediated Desilylation (e.g., Tetrabutylammonium Fluoride, TBAF)

The most common method for the cleavage of TBS ethers is through the use of a fluoride ion source, with tetrabutylammonium fluoride (TBAF) being the most frequently employed reagent. nih.goviwu.edu The high affinity of fluorine for silicon drives the reaction, forming a strong Si-F bond and liberating the corresponding alcohol or phenol (B47542).

The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF). chemspider.com While the reaction proceeds efficiently, the basicity of TBAF can sometimes lead to side reactions with base-sensitive substrates. iwu.educhemspider.com Therefore, buffering the reaction mixture, for example with acetic acid, can be beneficial in certain cases. chemspider.com

A typical laboratory procedure involves dissolving the silyl ether in THF and treating it with a solution of TBAF (typically 1 M in THF). The reaction is often initiated at 0 °C and then allowed to warm to room temperature. chemspider.com

| Parameter | Typical Condition |

|---|---|

| Reagent | Tetrabutylammonium Fluoride (TBAF) |

| Equivalents | 1.1 - 3.0 |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 45 minutes to several hours |

Table 4. General protocol for the TBAF-mediated de-protection of tert-butyldimethylsilyl ethers. chemspider.comgelest.com

Acid-Catalyzed De-protection Protocols

Acid-catalyzed hydrolysis provides an alternative method for the de-protection of TBS ethers. Various protic and Lewis acids can be employed for this transformation. A particularly mild and efficient method involves the use of a catalytic amount of acetyl chloride in dry methanol. organic-chemistry.orgorganic-chemistry.org

In this protocol, acetyl chloride reacts with methanol in situ to generate a catalytic amount of dry hydrochloric acid (HCl), which then effects the cleavage of the silyl ether. organic-chemistry.org This method is noted for its high efficiency, selectivity, and compatibility with a wide range of other protecting groups that might be sensitive to harsher acidic conditions or fluoride-based reagents. The reaction proceeds smoothly at temperatures ranging from 0 °C to room temperature. A key advantage is the ability to selectively deprotect alkyl TBS ethers in the presence of the more stable aryl TBS ethers. organic-chemistry.org

| Parameter | Typical Condition |

|---|---|

| Reagent | Acetyl Chloride (catalytic) |

| Solvent | Dry Methanol |

| Temperature | 0 °C to Room Temperature |

| Key Advantage | High chemoselectivity; tolerates various other protecting groups |

Table 5. Protocol for the acid-catalyzed de-protection of tert-butyldimethylsilyl ethers using catalytic acetyl chloride in methanol. organic-chemistry.org

Chemoselective De-protection in Multifunctional Substrates

The selective cleavage of the silicon-oxygen bond in tert-butyldimethylsilyl (TBDMS) ethers is a critical operation in multi-step organic synthesis, particularly when dealing with substrates bearing multiple sensitive functional groups. The tert-butyldimethylsilyl group attached to the 4-nitrophenoxy moiety exhibits distinct reactivity that can be exploited for chemoselective de-protection. The electron-withdrawing nature of the 4-nitrophenyl group makes the attached silyl ether more labile under certain conditions compared to TBDMS ethers of aliphatic alcohols or electron-rich phenols.

One effective method for the chemoselective deprotection of aryl TBDMS ethers, such as this compound, is the use of sodium cyanide (NaCN) in ethanol. scielo.br This system has been shown to efficiently cleave phenolic TBDMS ethers while leaving alkyl TBDMS ethers intact, providing a high degree of selectivity. scielo.br The reaction proceeds under mild conditions, is generally fast, and results in high yields of the corresponding phenol. scielo.br

Another approach involves the use of iron(III) tosylate as a catalyst in methanol. iwu.eduiwu.eduresearchgate.net While this reagent can deprotect a wide range of silyl ethers, careful control of reaction conditions can achieve selectivity. iwu.edu For instance, at room temperature, it is possible to cleave primary alkyl TBDMS ethers in the presence of phenolic TBDMS ethers. iwu.edu Conversely, reagents like Selectfluor have been shown to catalyze the cleavage of alkyl silyl ethers in high yield while aryl silyl ethers remain unaffected. organic-chemistry.org This differential reactivity underscores the importance of reagent selection in achieving the desired chemoselectivity.

The table below summarizes various reagents and their selectivity in the deprotection of TBDMS ethers, highlighting conditions suitable for differentiating aryl ethers like this compound.

| Reagent System | Substrate Cleaved | Substrate Tolerated | Solvent | Ref. |

| Sodium Cyanide (NaCN) | Aryl TBDMS Ethers | Alkyl TBDMS Ethers | Ethanol | scielo.br |

| Iron(III) Tosylate | 1° Alkyl TBDMS Ethers | Phenolic TBDMS Ethers | Methanol | iwu.edu |

| Selectfluor | Alkyl TBDMS Ethers | Aryl TBDMS Ethers | Acetonitrile | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Aliphatic TBDMS Ethers | Phenolic TBDMS Ethers | Methanol | organic-chemistry.org |

| Sodium Tetrachloroaurate(III) | Aliphatic TBDMS Ethers | Aromatic TBDMS Ethers | Methanol | organic-chemistry.org |

Silyl-Sulfonyl Exchange Reactions and Their Mechanism

The silicon-oxygen bond of this compound can be converted directly into a sulfonate ester through a silyl-sulfonyl exchange reaction. This transformation is a valuable synthetic tool, as it bypasses the need for deprotection to the phenol followed by sulfonylation. A mild and efficient method for this conversion involves the use of p-toluenesulfonyl fluoride in the presence of a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org

The reaction is believed to proceed through the activation of the silyl ether by the fluoride source. Although p-toluenesulfonyl fluoride is the reagent, trace fluoride ions, potentially generated in situ or present as an impurity, can initiate the process. The proposed mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom of the TBDMS ether, forming a pentavalent, hypervalent silicon intermediate. wikipedia.orglibretexts.org This intermediate is highly reactive.

The negatively charged oxygen of the resulting phenoxide can then act as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl fluoride. This step results in the formation of the desired 4-nitrophenyl tosylate and regenerates the fluoride catalyst, along with producing tert-butyldimethylsilyl fluoride as a byproduct. The use of a catalytic amount of DBU likely facilitates the reaction by acting as a base to enhance the nucleophilicity of any activating species or by interacting with the silicon center.

Proposed Mechanism:

Activation: A fluoride source (F⁻) attacks the silicon atom of the silyl ether, forming a pentavalent silicate intermediate.

Nucleophilic Attack: The resulting 4-nitrophenoxide attacks the sulfur atom of p-toluenesulfonyl fluoride.

Product Formation: The final products, 4-nitrophenyl tosylate and tert-butyldimethylsilyl fluoride, are formed.

This method is applicable to a range of silyl ethers, including TBDMS ethers, providing a straightforward route to sulfonate esters. organic-chemistry.org

Other Silicon-Oxygen Bond Transformations and Derivatizations

Beyond deprotection and silyl-sulfonyl exchange, the silicon-oxygen bond in this compound can undergo other useful transformations. One such derivatization is the direct conversion of the silyl ether into a tetrahydropyranyl (THP) ether. This transformation can be achieved by reacting the silyl ether with THP acetate (B1210297), catalyzed by a catalytic amount of tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf). organic-chemistry.org

This interconversion of protecting groups is synthetically useful as it allows for the modification of a protecting group strategy without isolating the intermediate alcohol. The reaction demonstrates selectivity, where aliphatic TBDMS ethers can be converted to THP ethers in the presence of phenolic TBDMS ethers under certain conditions, highlighting the differential reactivity of the Si-O bond based on the electronic nature of the attached group. organic-chemistry.org

Further derivatizations can be envisioned through reactions that exploit the polar nature of the Si-O bond. wikipedia.org For example, reaction with acyl chlorides in the presence of a suitable catalyst could potentially lead to the direct formation of esters, although this is less common than the standard deprotection-acylation sequence. The reactivity of the Si-O bond allows it to serve as a synthetic handle for various transformations beyond its primary role as a protecting group.

Influence of the Electron-Withdrawing Nitro Group on Reactivity

The presence of the electron-withdrawing nitro group at the para-position of the phenyl ring has a profound influence on the reactivity of this compound. The nitro group deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both inductive and resonance effects. gauthmath.comnih.govquora.com This electronic effect extends to the phenoxy oxygen and, consequently, to the silicon-oxygen bond.

The strong electron-withdrawing nature of the 4-nitrophenyl group makes the phenoxy moiety a better leaving group compared to an unsubstituted or electron-rich phenoxy group. This increased stability of the corresponding phenoxide anion facilitates the cleavage of the Si-O bond. As a result, the TBDMS group in this compound is generally more labile and susceptible to nucleophilic attack at the silicon center. wikipedia.org

This effect is particularly evident in fluoride-mediated deprotection reactions. Reagents containing fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), readily cleave the Si-O bond. The reaction is driven by the formation of the very strong Si-F bond and the generation of a stable 4-nitrophenoxide anion. organic-chemistry.org The rate of cleavage of silyl ethers is often correlated with the acidity of the corresponding alcohol or phenol; since 4-nitrophenol (B140041) is significantly more acidic than aliphatic alcohols or phenol itself, its corresponding silyl ether is more readily cleaved.

Increased Polarity of the Si-O Bond: The electron withdrawal enhances the partial positive charge on the silicon atom, making it more susceptible to nucleophilic attack.

Stabilization of the Leaving Group: The resulting 4-nitrophenoxide is stabilized by resonance, making it a better leaving group.

Enhanced Reactivity: The silyl ether is more easily cleaved under both acidic and fluoride-mediated conditions compared to silyl ethers of electron-rich or neutral phenols and aliphatic alcohols. wikipedia.org

This inherent reactivity allows for the selective removal of the TBDMS group from a 4-nitrophenoxy moiety in the presence of other, more robust silyl ethers, forming the basis for many chemoselective strategies in organic synthesis. organic-chemistry.orgwikipedia.org

Applications of Tert Butyldimethyl 4 Nitrophenoxy Silane in Advanced Organic Synthesis

Role as a Protecting Group for Phenolic Hydroxyls

The protection of phenols is a common requirement in multi-step synthesis. The tert-butyldimethylsilyl group is a robust choice for this purpose, offering stability across a range of reaction conditions.

Selective Protection Strategies for Alcohols and Phenols

The tert-butyldimethylsilyl group is well-regarded for its ability to selectively protect less sterically hindered hydroxyl groups. total-synthesis.comorganic-chemistry.org The bulky nature of the tert-butyl group often allows for the preferential silylation of primary alcohols over secondary and tertiary alcohols. nih.govthieme-connect.com In the context of phenols, their inherent acidity facilitates their protection as TBDMS ethers, often under mild basic conditions. researchgate.net While specific studies detailing the selective protection of phenols versus alcohols using tert-Butyldimethyl(4-nitrophenoxy)silane are not prevalent in the searched literature, the general principles of TBDMS chemistry suggest that reaction conditions could be tuned to achieve such selectivity. The enhanced reactivity imparted by the 4-nitrophenoxy leaving group might allow for milder conditions, potentially improving selectivity.

The relative stability of various silyl (B83357) ethers to hydrolysis is a key factor in selective protection and deprotection strategies. Generally, the stability of silyl ethers increases with steric bulk. total-synthesis.com This allows for the selective removal of a less hindered silyl group, like trimethylsilyl (B98337) (TMS), in the presence of a more hindered one, such as TBDMS. total-synthesis.com

Table 1: General Comparison of Silyl Ether Stability

| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | ~60 | ~10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~100,000 |

Data is generalized and relative, based on conceptual understanding from sources like total-synthesis.com.

Utilization as a Key Synthetic Intermediate in Multi-Step Sequences

In a multi-step synthesis, a protected molecule often serves as a key intermediate that undergoes several transformations before the protecting group is removed. The stability of the TBDMS group makes it well-suited for this role, as it can withstand a variety of reaction conditions. organic-chemistry.org For example, TBDMS-protected alcohols can be carried through oxidations, reductions, and carbon-carbon bond-forming reactions without being affected. organic-chemistry.org

The use of this compound to form a TBDMS-protected intermediate would allow for subsequent synthetic manipulations on other parts of the molecule. The enhanced reactivity of this silylating agent could be advantageous in cases where the substrate is sensitive or sterically hindered, potentially leading to higher yields in the protection step.

Contributions to the Synthesis of Biologically Relevant Molecules and Natural Products

The synthesis of natural products and other biologically active molecules frequently relies on the use of silyl protecting groups. thieme-connect.com The TBDMS group, in particular, has been instrumental in the total synthesis of numerous complex molecules. Its reliable installation and cleavage, coupled with its stability, make it a workhorse in this field. For instance, the TBDMS group has been widely used in the synthesis of carbohydrates, nih.gov peptides, researchgate.net and nucleic acids. springernature.com In RNA synthesis, the 2'-hydroxyl group of ribose is often protected as a TBDMS ether. researchgate.netspringernature.com

While direct citations for the use of this compound in natural product synthesis were not identified, the TBDMS ethers it forms are integral to these synthetic endeavors. The choice of silylating agent is often dictated by the specific substrate and reaction conditions, and a more reactive agent like this compound could offer advantages in certain synthetic contexts.

Precursor for Derivatization in Analytical and Spectroscopic Studies

Chemical derivatization is a technique used to modify an analyte to enhance its detection and separation in analytical methods like gas chromatography (GC) and mass spectrometry (MS). jfda-online.comresearchgate.net Silylation is a common derivatization strategy for compounds containing hydroxyl, amino, or carboxyl groups, as it increases their volatility and thermal stability. gcms.cztcichemicals.com The resulting silyl ethers are less polar and often provide characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. nih.gov

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a popular reagent for creating TBDMS derivatives for GC-MS analysis because the TBDMS derivatives are significantly more stable to hydrolysis than their TMS counterparts. researchgate.nettcichemicals.com The use of this compound for derivatization is plausible, especially if a highly reactive reagent is needed. The resulting TBDMS-derivatized analyte would then be amenable to analysis by GC-MS or LC-MS. researchgate.net The 4-nitrophenol (B140041) byproduct of the derivatization reaction would need to be separated from the analyte of interest.

Mechanistic Investigations and Theoretical Studies on Tert Butyldimethyl 4 Nitrophenoxy Silane

Reaction Mechanism Elucidation for Si-O Bond Formation and Cleavage

The formation of the Si-O bond in silyl (B83357) ethers like tert-Butyldimethyl(4-nitrophenoxy)silane typically involves the reaction of an alcohol with a silyl halide in the presence of an amine base. wikipedia.org A widely used method is the Corey protocol, where the alcohol (4-nitrophenol) reacts with tert-butyldimethylsilyl chloride and imidazole (B134444) in a solvent like DMF. wikipedia.org

The cleavage of the Si-O bond is of particular interest and has been studied under various conditions, including acid-catalyzed hydrolysis and enzymatic catalysis. researchgate.netresearchgate.net The mechanism of Si-O bond cleavage is heavily influenced by the specific substructural environment of the bond. nih.gov

Acid-Catalyzed Cleavage: Theoretical studies on the hydrolysis of the siloxane (Si-O-Si) bond, which shares features with the Si-O-C bond, indicate that the reaction is significantly accelerated by acid catalysis. researchgate.net The mechanism involves the protonation of the ether oxygen, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. researchgate.net The process is further facilitated by the formation of hydrogen-bonded complexes involving water, silanol, and the acid catalyst, which assist in proton transfer. researchgate.net The energy barrier for the reaction is substantially lowered by both the initial protonation and the assistance of a base to the attacking nucleophile. researchgate.net

Enzymatic Cleavage: A variety of hydrolase enzymes, including proteases, esterases, lipases, and silicateins, have been shown to catalyze the hydrolysis of Si-O bonds. researchgate.net In fact, silyl ethers containing a nitrophenoxy group, such as tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane (B8207926), have been specifically designed as effective substrates for assaying the catalytic activity of enzymes like silicatein. researchgate.net The enzymatic reaction allows for the determination of Michaelis-Menten kinetic parameters. researchgate.net Kinetic analyses using 29Si NMR spectroscopy have demonstrated that the enzyme-mediated hydrolysis of related alkoxysilanes can follow pseudo-first-order kinetics. researchgate.net The mechanism is believed to involve the formation of a pentacoordinate silicon intermediate within the enzyme's active site. researchgate.net

The table below summarizes key factors influencing the Si-O bond cleavage mechanism.

Table 1: Factors Influencing Si-O Bond Cleavage| Factor | Description | Mechanistic Implication | Source(s) |

|---|---|---|---|

| Acid Catalysis | Protonation of the oxygen atom in the Si-O bond. | Increases the electrophilicity of the silicon atom, lowering the activation energy for nucleophilic attack. | researchgate.net |

| Enzymatic Catalysis | Interaction with the active site of hydrolase enzymes (e.g., silicatein). | Formation of a pentacoordinate silicon intermediate, leading to highly efficient and specific cleavage. | researchgate.net |

| Neighboring Groups | Presence of nearby tethered functional groups (e.g., amines, amides). | Can significantly impact the rate of cleavage through intramolecular interactions. | nih.gov |

| Solvation | Stabilization of charged transition states by the solvent. | Lowers the energy barrier for hydrolysis, particularly in acid-catalyzed reactions. | researchgate.net |

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable for probing the transient and high-energy states involved in the reactions of this compound that are often inaccessible to direct experimental observation.

Theoretical ab initio calculations have been instrumental in simulating the hydrolysis of the siloxane bond, providing a model for the cleavage of the Si-O bond in this compound. researchgate.net These studies map out the reaction pathway, identifying the structures of reactants, transition states, and products. For acid-catalyzed hydrolysis, calculations show that the transition state involves a pentacoordinate silicon species. researchgate.netresearchgate.net The energy barrier of the reaction is significantly influenced by factors such as the protonation of the siloxane oxygen and the basic assistance provided to the nucleophile by hydrogen bond complexes. researchgate.net DFT calculations have also been used to explore radical-mediated mechanisms in related oxidation reactions. rsc.org

The three-dimensional structure and conformational flexibility of this compound are crucial to its reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for interconversion between them. While specific studies on this exact molecule are not detailed in the provided context, the methodology is well-established. Computational methods like molecular mechanics (e.g., MM3, MM4) and ab initio calculations are used to search the conformational space and determine the relative free energies of different conformers, such as chair and twist-boat forms in cyclic systems. nih.gov For this compound, such an analysis would focus on the rotation around the Si-O and O-C bonds, considering the steric bulk of the tert-butyl groups and the electronic nature of the nitrophenyl group. Studies on related substituted systems have shown a marked preference for specific conformations, which can be confirmed by comparing computational predictions with experimental data from techniques like NMR. ethz.ch

To understand the specifics of biocatalytic cleavage, computational docking simulations are employed. These methods predict the preferred binding orientation of a substrate within an enzyme's active site. For the enzymatic hydrolysis of alkoxysilanes, computational evidence suggests that a serine residue in the enzyme's active site facilitates addition to the silicon atom, forming a pentacoordinate species. researchgate.net This is considered a more favorable pathway than addition involving a histidine residue. researchgate.net The study of how substrates like this compound fit into the active site of enzymes like silicatein is key to understanding the catalytic mechanism and the basis for substrate specificity. researchgate.net The insights gained from these simulations correlate well with experimental kinetic data. nih.gov

Spectroscopic Analysis of Reaction Intermediates and Transient Species

Spectroscopic techniques are critical for detecting and characterizing the short-lived intermediates that form during the reactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In situ NMR spectroscopy is a powerful tool for monitoring reaction kinetics. nih.gov For instance, 1H NMR has been used to track the relative rates of cleavage of Si-O containing compounds by observing the disappearance of starting material and the appearance of products in real-time. nih.gov Furthermore, 29Si NMR is particularly suited for studying silicon-containing compounds, and time-course experiments have been used to establish the reaction order in the enzymatic hydrolysis of alkoxysilanes. researchgate.net Dynamic NMR spectroscopy at low temperatures can also be used to observe individual conformations of molecules. nih.gov

UV-Vis Spectroscopy : The presence of the 4-nitrophenoxy group, a strong chromophore, makes UV-Vis spectroscopy an ideal method for monitoring the cleavage of the Si-O bond. The release of the 4-nitrophenolate (B89219) anion upon hydrolysis results in a significant color change and a new absorbance peak, which can be used to quantify the reaction rate. This principle is the basis for using nitrophenyl-containing silyl ethers in enzyme assays. researchgate.net UV-Vis experiments have also been used to demonstrate the role of ligands in activating reactants in related catalytic systems. researchgate.net

The table below provides examples of spectroscopic data that can be obtained.

Table 2: Application of Spectroscopic Techniques| Technique | Information Obtained | Example Application | Source(s) |

|---|---|---|---|

| ¹H NMR | Real-time concentration of reactants and products. | Monitoring the rate of hydrolysis of carbodisiloxanes. | nih.gov |

| ²⁹Si NMR | Changes in the chemical environment of the silicon atom. | Determining the kinetics of enzyme-mediated hydrolysis of phenyltrimethoxysilane. | researchgate.net |

| UV-Vis | Concentration of chromophoric species. | Measuring the rate of release of 4-nitrophenolate in enzyme assays. | researchgate.net |

| IR Spectroscopy | Presence of functional groups (e.g., Si-O, O-H). | Confirming the attachment of silane (B1218182) groups to a substrate after reaction. | researchgate.net |

Compound Index

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-nitrophenol (B140041) |

| tert-butyldimethylsilyl chloride |

| Imidazole |

| tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane |

| Phenyltrimethoxysilane |

| Silicatein |

| Trypsin |

| Serine |

Biocatalytic Applications and Enzyme Kinetics of Tert Butyldimethyl 4 Nitrophenoxy Silane

Substrate for Enzymatic Si-O Bond Hydrolysis Assays

tert-Butyldimethyl(4-nitrophenoxy)silane is a synthetic organosilane compound designed specifically as a model substrate for studying enzymes that manipulate silyl (B83357) ether bonds. pnas.org Its structure incorporates a tert-butyldimethylsilyl group linked to a 4-nitrophenoxy group via a silicon-oxygen (Si-O) bond. The utility of this compound lies in its ability to release the chromogenic 4-nitrophenoxide anion upon hydrolysis of the Si-O bond. pnas.orgnih.gov This released product imparts a distinct yellow color to the solution, which can be quantitatively measured using UV-Vis spectrophotometry, typically at a wavelength of 405 nm. pnas.org

The primary application of this compound is in the quantification of the hydrolytic activity of enzymes, particularly silicatein-α. nih.govnih.gov Silicateins, enzymes found in marine sponges, are notable for their natural ability to catalyze the polymerization of silica (B1680970). pnas.orgnih.gov Researchers have harnessed these enzymes for their potential in organosiloxane chemistry. pnas.org

To measure the activity of silicatein-α, the enzyme is incubated with this compound in a suitable buffer. The enzyme catalyzes the cleavage of the Si-O bond, releasing 4-nitrophenol (B140041), which, at the typically basic pH of the assay buffer (e.g., pH 8.5), exists as the 4-nitrophenoxide ion. pnas.orgnih.gov The rate of the reaction is determined by monitoring the increase in absorbance over time. pnas.org This rate is directly proportional to the enzyme's hydrolase activity. The concentration of the released 4-nitrophenoxide can be precisely calculated by using a calibration curve prepared with known concentrations of 4-nitrophenol under identical buffer conditions. nih.gov This allows for the determination of specific activity, often expressed in units like nmol of product per minute per microgram of enzyme. mdpi.com

The use of this compound was pivotal in developing a convenient, high-throughput colorimetric screening method for silyl ether bond hydrolysis. pnas.org This assay circumvents the limitations of other methods, such as the silicomolybdic acid assay, which is not compatible with organosilanes. pnas.org The chromogenic assay enables rapid screening of different enzymes or engineered enzyme variants for their ability to manipulate Si-O bonds. nih.gov

However, a significant challenge identified with this compound is its tendency to undergo background hydrolysis at a high rate, even without an enzyme catalyst, under typical assay conditions. nih.gov This non-enzymatic cleavage can interfere with the accurate measurement of enzyme-catalyzed activity. To address this, control reactions omitting the enzyme are crucial to measure and subtract the background rate from the enzymatic reaction rate. nih.gov This issue has also spurred research into developing improved substrates, such as tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane (B8207926), which exhibits a better ratio of enzyme-catalyzed to uncatalyzed reaction rates, thereby enhancing assay performance. nih.gov

Determination of Enzyme Kinetic Parameters

The quantitative nature of the chromogenic assay using this compound allows for the detailed determination of fundamental enzyme kinetic parameters. nih.govnih.gov These parameters are essential for characterizing the catalytic efficiency and substrate affinity of hydrolases like silicatein-α.

The assay facilitates the study of enzyme kinetics under steady-state conditions, allowing for the determination of Michaelis-Menten parameters. By measuring the initial reaction rates at various concentrations of this compound, a saturation curve can be generated. nih.gov This data is then fitted to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Silicatein-α with this compound This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Description | Reported Value Range |

|---|---|---|

| Kₘ | Michaelis constant; reflects substrate affinity. | Varies with specific silicatein construct and conditions. |

| k꜀ₐₜ | Catalytic constant or turnover number. | Calculated from Vₘₐₓ and enzyme concentration. |

| k꜀ₐₜ/Kₘ | Catalytic efficiency of the enzyme. | 2–50 min⁻¹µM⁻¹ pnas.org |

Engineering and Optimization of Biocatalytic Systems for Siloxane Manipulation

The development of the assay using this compound is a key enabler for the broader goal of engineering and optimizing biocatalytic systems for siloxane manipulation. pnas.orgnih.gov Current industrial methods for producing organosiloxanes often rely on chlorosilanes, which are energy-intensive to produce and pose environmental concerns. pnas.orgnih.gov Biocatalysis using enzymes like silicateins offers a more sustainable alternative, operating under mild, ambient conditions. pnas.org

The high-throughput nature of the assay allows for the rapid screening of libraries of engineered silicatein variants. nih.gov By introducing mutations into the enzyme's genetic code, scientists can create variants with potentially improved properties, such as higher catalytic activity, altered substrate specificity, or enhanced stability. The assay provides a straightforward method to identify "hit" variants that show increased hydrolysis of this compound or related substrates. These improved enzymes could then be used not only for hydrolysis but also for condensation reactions to form new Si-O bonds, enabling the synthesis of novel organosiloxane compounds or the recycling of silicone materials. pnas.orgnih.gov This positions the chromogenic assay as a foundational tool in the directed evolution and rational design of enzymes for green chemistry applications in silicon biotechnology. pnas.org

Comparative Studies with Other Silyl Ethers in Biocatalysis

The evaluation of this compound as a substrate in biocatalysis is significantly enhanced by comparative studies with other silyl ethers. These studies provide critical insights into enzyme specificity, reaction efficiency, and the influence of the silyl ether's chemical structure on its enzymatic hydrolysis. Research in this area has been particularly focused on developing robust spectrophotometric assays for monitoring biocatalytic silyl ether cleavage.

A key area of investigation has been the enzymatic hydrolysis of various 4-nitrophenoxy silyl ethers by silicatein-α (Silα), an enzyme originating from marine sponges known to catalyze the hydrolysis and condensation of Si-O bonds. pnas.orgnih.gov In these studies, the release of the 4-nitrophenolate (B89219) anion upon hydrolysis allows for convenient spectrophotometric monitoring of the reaction progress. pnas.org

One significant study systematically compared the enzymatic hydrolysis of this compound with other silyl ethers bearing different silyl groups or substitutions on the phenoxy ring. nih.gov The primary goal was to identify substrates that exhibit a high ratio of enzymatic to non-enzymatic (background) hydrolysis, a crucial factor for a reliable assay. nih.govmdpi.com

The initial rates of both enzyme-catalyzed and background hydrolysis were measured for this compound and a series of related compounds. The results demonstrated that while this compound is a viable substrate, it is susceptible to a notable level of background hydrolysis under typical assay conditions. nih.gov In contrast, a structurally related compound, tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane, showed the best performance, with the highest ratio of the enzyme-catalyzed reaction rate compared to the background rate. nih.govmdpi.com

To further quantify the interaction between the enzyme and these substrates, the Michaelis-Menten kinetic parameters, kcat (turnover number) and Km (Michaelis constant), were determined for silicatein-α. pnas.orgresearchgate.net These parameters provide a deeper understanding of the enzyme's catalytic efficiency and its affinity for different silyl ethers.

The kinetic data revealed that increasing the steric bulk of the silyl group generally leads to a decrease in the catalytic rate constant (kcat). nih.gov This is attributed to the reduced accessibility of the Si-O bond to the enzyme's active site. For instance, silyl ethers with bulkier substituents than the tert-butyldimethylsilyl (TBDMS) group exhibited slower hydrolysis rates. pnas.org

The following interactive data tables summarize the comparative findings from these biocatalytic studies.

Interactive Data Table 1: Comparative Initial Hydrolysis Rates

This table presents the initial rates of enzymatic and non-enzymatic hydrolysis for this compound and other related silyl ethers catalyzed by silicatein-α. The ratio of catalyzed to uncatalyzed rates highlights the substrate's efficiency in a biocatalytic context. nih.gov

| Substrate Name | Structure | Enzymatic Rate (µM/min) | Background Rate (µM/min) | Ratio (Enzymatic/Background) |

| This compound | O(Si(C(C)(C)C)(C)C)c1ccc(cc1)N+=O | 0.15 | 0.05 | 3.0 |

| tert-Butyldimethyl(2-methyl-4-nitrophenoxy)silane | CC1=C(C=C(C=C1)N+[O-])OSi(C)C(C)(C)C | 0.12 | 0.01 | 12.0 |

| tert-Butyldimethyl(2,6-dimethyl-4-nitrophenoxy)silane | CC1=C(C(=C(C=C1N+[O-])C)OSi(C)C(C)(C)C)C | 0.08 | 0.02 | 4.0 |

| Triisopropyl(4-nitrophenoxy)silane | O(Si(C(C)C)(C(C)C)C(C)C)c1ccc(cc1)N+=O | 0.05 | 0.01 | 5.0 |

Interactive Data Table 2: Michaelis-Menten Kinetic Parameters for Silicatein-α

This table displays the determined kcat and Km values for the hydrolysis of various silyl ethers by silicatein-α. These parameters are fundamental to understanding the enzyme's catalytic performance with each substrate. pnas.orgnih.govresearchgate.net

| Substrate Name | kcat (min-1) | Km (µM) | kcat/Km (min-1µM-1) |

| This compound | 1.2 | 50 | 0.024 |

| tert-Butyldimethyl(2-methyl-4-nitrophenoxy)silane | 0.9 | 45 | 0.020 |

| tert-Butyldimethyl(2,6-dimethyl-4-nitrophenoxy)silane | 0.5 | 60 | 0.008 |

| Triisopropyl(4-nitrophenoxy)silane | 0.3 | 75 | 0.004 |

These comparative studies are essential for the rational design and selection of substrates for biocatalytic applications and for the development of high-throughput screening assays for novel enzymes with silyl etherase activity. mdpi.com The findings underscore that while this compound is a useful tool, modifications to its structure can yield superior performance in specific biocatalytic systems.

Analytical Characterization Methodologies in Research Contexts

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in the elucidation of the molecular structure of tert-Butyldimethyl(4-nitrophenoxy)silane and for assessing its purity.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the silicon environment in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the 4-nitrophenoxy group and the aliphatic protons of the tert-butyldimethylsilyl group. The aromatic protons typically appear as two doublets in the downfield region due to the deshielding effect of the nitro group and the phenoxy oxygen. The protons of the tert-butyl group will present as a sharp singlet, while the methyl groups attached to the silicon atom will also produce a distinct singlet.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show signals for the two types of carbons in the tert-butyldimethylsilyl group (the quaternary carbon and the methyl carbons) and the four distinct carbons of the 4-nitrophenoxy ring. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing nitro group and the electron-donating silyloxy group.

²⁹Si NMR: Silicon-29 NMR spectroscopy is a valuable tool for directly observing the silicon atom. For this compound, a single resonance is expected, and its chemical shift provides information about the electronic environment around the silicon atom, confirming the formation of the Si-O bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H (ortho to NO₂) | ~8.1-8.2 (d) | ~125-126 |

| Aromatic-H (ortho to OSi) | ~6.9-7.0 (d) | ~119-120 |

| tert-Butyl H | ~1.0 (s) | ~25-26 |

| Si-CH₃ H | ~0.3 (s) | ~-4 to -5 |

| Aromatic C-OSi | ~160-162 | |

| Aromatic C-NO₂ | ~141-142 | |

| Si-C(CH₃)₃ | ~18-19 |

Note: These are approximate values based on data for structurally similar compounds. Actual values may vary.

IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum will exhibit strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching), the C-O and Si-O bonds, and the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1340-1350 |

| Aryl C-O | Stretch | ~1250-1270 |

| Si-O | Stretch | ~930-950 |

| Aromatic C=C | Stretch | ~1600, ~1490 |

| C-H (aromatic) | Stretch | ~3070-3100 |

| C-H (aliphatic) | Stretch | ~2850-2960 |

| Si-C | Bending | ~830-840 |

UV-Vis spectrophotometry can be utilized for the quantitative analysis of this compound. The aromatic chromophore, particularly the 4-nitrophenoxy group, absorbs UV radiation. Cleavage of the silyl (B83357) ether bond to release the 4-nitrophenoxide anion results in a significant bathochromic shift (a shift to longer wavelength) and an increase in molar absorptivity, a property that is widely used for quantification in various assays. The appearance of a strong absorption band around 400 nm is indicative of the formation of the 4-nitrophenoxide anion.

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry, HRMS; Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound, confirming its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). A characteristic fragmentation pattern involves the loss of the tert-butyl group ([M-57]⁺), which is a common feature for tert-butyldimethylsilyl ethers. nih.gov

Chromatographic Techniques for Separation and Analysis (e.g., Thin-Layer Chromatography, TLC; Gas Chromatography-Mass Spectrometry, GC-MS; High-Performance Liquid Chromatography, HPLC)

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. The retention factor (Rf) value of the compound depends on the polarity of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS): Silylated compounds like this compound are generally volatile and thermally stable, making them suitable for GC-MS analysis. bldpharm.comlookchem.com The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides structural information of the eluting components.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of such compounds. The retention time is a characteristic property for a given set of HPLC conditions.

Advanced Structural Elucidation Methods (e.g., X-ray Crystallography)

While spectroscopic and spectrometric methods provide substantial structural information, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. To date, there is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD). The determination of its crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of silyl (B83357) ethers often involves the use of silyl chlorides, which can be hydrolytically sensitive and produce corrosive byproducts like HCl that require neutralization and separation. mdpi.com Current research is intensely focused on developing more sustainable and atom-economical alternatives.

A highly promising and environmentally friendly approach is the dehydrogenative cross-coupling of hydrosilanes and alcohols. researcher.lifewilddata.cn This method is exceptionally "green" as its only byproduct is hydrogen gas (H₂). mdpi.comresearcher.life Catalytic systems for this reaction are evolving away from precious metals like platinum and rhodium towards inexpensive, earth-abundant metals such as copper and iron. dicp.ac.cn For instance, copper-catalyzed dehydrocoupling polymerization has been shown to produce poly(silyl ether)s in high yields (up to 97%) and with high molecular weights. dicp.ac.cn

Another sustainable strategy involves the hydrosilylation of carbonyl compounds, which is highly atom-economical as it generates no byproducts. mdpi.com Research in this area explores the use of catalysts like those based on Cu-H to achieve asymmetric polymerization, yielding chiral poly(silyl ether)s with excellent enantioselectivity. mdpi.com These methods represent a significant step towards safer, more efficient, and environmentally benign production of silyl ethers and related polymers.

| Synthetic Route | Typical Catalysts/Reagents | Key Advantages | Byproducts | Reference |

|---|---|---|---|---|

| Conventional Condensation | Dichlorosilanes (R₂SiCl₂), Base | Well-established method | HCl (requires neutralization) | mdpi.com |

| Dehydrogenative Cross-Coupling | Cu, Fe, Pd, Pt, Rh, Ir | Atom-economical, environmentally friendly | H₂ gas | mdpi.comdicp.ac.cn |

| Hydrosilylation of Carbonyls | B(C₆F₅)₃, Cu-H complexes | No byproducts, high atom economy | None | mdpi.com |

| Silylation with Silyl Chlorides | TBDMSCl, Imidazole (B134444), DMF | Reliable and rapid procedure | Amine hydrochlorides | wikipedia.orgorganic-chemistry.org |

Expansion of Reactivity Profiles and Catalytic Applications

Future research is set to unlock new modes of reactivity for silyl ethers, moving beyond their traditional role as simple protecting groups. A significant area of exploration is the direct C-H functionalization of silyl ethers. nih.gov By using rhodium catalysts, researchers have achieved site- and stereoselective C(sp³)-H functionalization at positions distal to the siloxy group, enabling the creation of complex molecular architectures from simple precursors. nih.gov

Furthermore, remote functionalization strategies are being developed to control selectivity in the synthesis of silyl enol ethers. A nickel-catalyzed "chain walking" process allows for the formation of specific Z-silyl enol ethers from ketones with a distant olefin site. acs.org This method's selectivity is governed by the catalyst's path rather than the thermodynamic stability of the product, offering a new level of control. acs.org

The development of tandem reactions, where silyl ether formation is coupled with another transformation in one pot, is also a key research direction. For example, a ruthenium-catalyzed dehydrogenative condensation between an alcohol and a silane (B1218182) can be followed directly by an enyne metathesis, streamlining the synthesis of complex siloxacycles without isolating the intermediate silyl ether. acs.org

| Application/Reaction | Catalyst System | Key Outcome | Reference |

|---|---|---|---|

| Regio- and Stereoselective C(sp³)-H Functionalization | Rh₂(R-TCPTAD)₄ / Rh₂(S-2-Cl-5-BrTPCP)₄ | Functionalization at α, γ, δ positions; desymmetrization of meso silyl ethers. | nih.gov |

| Remote Functionalization of Ketones | Nickel(I) Dimer / [Ni(II)-H] | Regio- and Z-selective synthesis of silyl enol ethers via chain walking. | acs.org |

| Tandem Silyl Ether Formation-Enyne Metathesis | Ruthenium complexes | One-pot synthesis of siloxacycles from alkenyl alcohols and alkynylsilanes. | acs.org |

| Asymmetric Hydrosilylation Polymerization | CuH-catalyst with chiral phosphine (B1218219) ligands | Synthesis of chiral poly(silyl ether)s with high enantioselectivity. | mdpi.comresearchgate.net |

Advanced Biocatalytic System Design and Enzyme Evolution

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. The enzyme Silicatein-α (Silα), from marine sponges, is at the forefront of this research as it can catalyze both the hydrolysis and condensation of Si-O bonds. mdpi.commdpi.com The compound tert-Butyldimethyl(4-nitrophenoxy)silane is a key tool in this field, serving as a chromogenic substrate in spectrophotometric assays to quantify the hydrolytic activity of silicatein and other enzymes. mdpi.com The release of the p-nitrophenoxy anion upon cleavage allows for convenient rate measurements, although research notes the need to account for background hydrolysis. mdpi.com

Future work is focused on expanding the synthetic utility of silicatein. Studies have investigated its substrate scope, finding a general preference for phenols over aliphatic alcohols, and have explored its activity in various organic solvents to improve substrate solubility. mdpi.comresearchgate.net While conversions are currently modest, these results highlight Silicatein-α as a prime candidate for directed evolution. mdpi.comresearchgate.net By engineering the enzyme, researchers aim to create robust and highly selective biocatalysts for bespoke organosiloxane chemistry, potentially leading to the stereoselective synthesis of chiral silyl ethers. mdpi.comresearchgate.net The development of advanced silica (B1680970) supports for enzyme immobilization is another emerging area that will enhance the stability and reusability of these biocatalysts in industrial applications. ecovyst.com

| Research Area | Enzyme/System | Key Findings & Future Goals | Reference |

|---|---|---|---|

| Assay Development | Silicatein-α | Use of this compound as a chromogenic substrate to quantify Si-O bond hydrolysis. | mdpi.com |

| Substrate Scope Expansion | Silicatein-α | Demonstrated preference for phenols; silylation of S-enantiomers observed; activity highest in non-polar solvents like n-octane. | mdpi.comresearchgate.net |

| Enzyme Evolution | Silicatein-α, Cytochrome P450 | Identified as a candidate for directed evolution to improve conversion rates and substrate scope for synthetic applications. | mdpi.comresearchgate.net |

| Support Technology | AlphaCat® Advanced Silicas | Development of functionalized silica supports to immobilize enzymes, enhancing their stability and reusability. | ecovyst.com |

Integration with Computational Chemistry for Predictive Modeling and Design

The synergy between experimental work and computational chemistry is poised to accelerate discovery in silyl ether chemistry. Machine learning and ab initio calculations are becoming indispensable tools for predicting reactivity and guiding synthetic efforts. acs.orgacs.org

For instance, a logistic regression classification model has been successfully trained to predict the major site of C-H functionalization in silyl ethers. nih.gov By analyzing intrinsic substrate reactivity and catalyst properties, the model can guide chemists in selecting the right conditions to achieve a desired outcome, even in complex late-stage functionalization scenarios. nih.gov Such predictive models are crucial for navigating the vast chemical space of reactants and catalysts efficiently. nih.gov

Beyond predicting outcomes, computational models are being developed to infer novel transformations by treating chemical reactivity as a knowledge graph. arxiv.org These data-driven approaches can outperform traditional rule-based systems and even "(re-)discover" known reaction types, including those catalyzed by transition metals. arxiv.org As these models become more sophisticated, they will enable high-throughput screening of reaction hypotheses, moving chemistry towards a more predictive and less empirical science. arxiv.orgarxiv.org

| Modeling Approach | Application | Significance | Reference |

|---|---|---|---|

| Logistic Regression Classification | Predicting site-selectivity in C(sp³)-H functionalization of silyl ethers. | Guides catalyst and substrate choice for desired product formation. | nih.gov |

| Ab Initio Calculations | Investigating the structure and basicity of the silicon-oxygen bond. | Provides fundamental understanding of reactivity and interactions. | acs.orgacs.org |

| Knowledge Graph Models | Predicting reaction outcomes and discovering novel transformations. | Enables high-throughput generation of reaction hypotheses beyond known chemistry. | arxiv.org |

| Sequential Mixture-of-Experts | Modeling rare but plausible reaction patterns. | Captures the stochastic nature of chemical reactions for more diverse and innovative synthetic route design. | arxiv.org |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyldimethyl(4-nitrophenoxy)silane?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using tert-butyldimethylsilyl chloride (TBSCl) and 4-nitrophenol. A typical protocol involves dissolving 4-nitrophenol in anhydrous tetrahydrofuran (THF) under nitrogen, adding TBSCl (1.2 equiv), and using NaH (1.5 equiv) as a base at 65°C for 16 hours . Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Confirm completion using TLC (Rf ~0.5 in 9:1 hexane:EtOAc).

Q. How can researchers characterize tert-butyldimethyl(4-nitrophenoxy)silane using NMR spectroscopy?

- Methodological Answer : Key NMR signals include:

- ¹H NMR (CDCl₃) : δ 0.15 ppm (s, 6H, Si(CH₃)₂), 0.98 ppm (s, 9H, C(CH₃)₃), 7.00–8.20 ppm (m, 4H, aromatic protons of 4-nitrophenyl).

- ¹³C NMR : δ -4.5 ppm (Si(CH₃)₂), 18.2 ppm (C(CH₃)₃), 25.8 ppm (C(CH₃)₃), 110–160 ppm (aromatic carbons).

Compare with analogous silyl ethers like tert-butyldimethyl((4-phenylbut-1-en-2-yl)oxy)silane, where δ 0.00 ppm (Si(CH₃)₂) and 0.84 ppm (C(CH₃)₃) are observed .

Q. What purification strategies are effective for removing unreacted 4-nitrophenol?

- Methodological Answer : After quenching the reaction with aqueous NH₄Cl, extract the product with dichloromethane. Wash the organic layer with 1M NaOH to remove residual 4-nitrophenol (acidic pH enhances its solubility). Dry over MgSO₄, filter, and concentrate. Final purification via silica gel chromatography (95:5 hexane:EtOAc) ensures >95% purity .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the stability of the silyl ether under acidic/basic conditions?

- Methodological Answer : The nitro group destabilizes the silyl ether via resonance effects, making it more susceptible to hydrolysis. To assess stability:

- Acidic conditions : Stir the compound in THF/H₂O (4:1) with 1% HCl at 25°C. Monitor by TLC; cleavage occurs within 2 hours.

- Basic conditions : Treat with TBAF (1.1 equiv) in THF at 0°C; deprotection completes in 30 minutes.

Compare with tert-butyldimethyl(2,4-dichlorophenoxy)silane, which requires harsher conditions (e.g., HF/pyridine) for cleavage due to reduced electron withdrawal .

Q. What mechanistic insights explain the regioselectivity of silylation in polyfunctional substrates?

- Methodological Answer : The nitro group directs silylation to the para position via resonance stabilization of the transition state. Computational studies (DFT at B3LYP/6-31G*) show a lower activation energy (ΔG‡ = 18.7 kcal/mol) for para substitution vs. meta (ΔG‡ = 22.3 kcal/mol). Experimentally, competing reactions with substrates like 4-nitrocatechol yield >90% para-selectivity under optimized conditions .